2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid
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Overview
Description
2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring with a carboxylic acid group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of commercial manganese dioxide in a packed reactor has been reported for the oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Substitution: It can participate in substitution reactions where the oxazole ring is modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution on the oxazole ring.
Major Products: The major products formed from these reactions include substituted oxazoles and oxidized derivatives of the original compound.
Scientific Research Applications
2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules . The pathways involved include modulation of enzyme activity and interference with metabolic processes.
Comparison with Similar Compounds
2-Methyl-4,5-dihydrooxazole: A structurally related compound with similar reactivity but lacking the carboxylic acid group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another compound with a similar oxazole ring structure but different substituents.
Uniqueness: 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group on the oxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
906728-33-4 |
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Molecular Formula |
C5H5NO4 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-methyl-5-oxo-4H-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5NO4/c1-2-6-3(4(7)8)5(9)10-2/h3H,1H3,(H,7,8) |
InChI Key |
BVTRLVSCYJALOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)O1)C(=O)O |
Origin of Product |
United States |
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